molecular formula C13H17ClN2O4S B4394114 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide

Cat. No. B4394114
M. Wt: 332.80 g/mol
InChI Key: WFVAWAPNPLIBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various studies. This compound is commonly referred to as CCAP or cyclopropylalaninamide and is a derivative of the amino acid alanine.

Mechanism of Action

CCAP acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting the activity of COX-2, CCAP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CCAP has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCAP has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, CCAP has been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

CCAP has several advantages for lab experiments. It is easy to synthesize and has good stability, making it suitable for use in various assays. CCAP is also relatively inexpensive compared to other compounds used in scientific research. However, CCAP has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments. Additionally, CCAP has not been extensively studied in vivo, and its safety profile has not been fully established.

Future Directions

There are several future directions for the study of CCAP. One area of research is the development of new derivatives of CCAP with improved solubility and bioavailability. Another area of research is the investigation of the potential use of CCAP in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CCAP and its potential applications in various fields of scientific research.

Scientific Research Applications

CCAP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. CCAP has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-8(13(17)15-9-3-4-9)16-21(18,19)10-5-6-12(20-2)11(14)7-10/h5-9,16H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAWAPNPLIBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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